molecular formula C30H44O6 B12299469 CID 146035666

CID 146035666

Cat. No.: B12299469
M. Wt: 500.7 g/mol
InChI Key: YRNYMVDUKNBNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oscillatoxins are often studied for their cytotoxicity and unique biosynthetic pathways. While direct experimental data for CID 146035666 is sparse, its classification within this family suggests structural similarities to other oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .

Properties

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3

InChI Key

YRNYMVDUKNBNHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 146035666 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes are designed to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. The industrial methods focus on optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of large-scale reactors and continuous production processes.

Chemical Reactions Analysis

Types of Reactions: CID 146035666 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications.

Scientific Research Applications

CID 146035666 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to its biological activity and interactions with biomolecules. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 146035666 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

Structural Comparison

Oscillatoxin derivatives share a core polyketide backbone but differ in substituents, stereochemistry, and methylation patterns. The following table summarizes key structural features of CID 146035666 and related oscillatoxins:

Compound CID Core Structure Key Substituents Molecular Formula
Oscillatoxin D 101283546 Polyketide macrocycle Hydroxyl, methyl groups C₃₈H₅₈O₁₂
30-Methyl-oscillatoxin D 185389 Polyketide macrocycle Additional methyl group at C-30 C₃₉H₆₀O₁₂
Oscillatoxin E 156582093 Polyketide macrocycle Epoxide group, modified side chain C₃₇H₅₆O₁₃
Oscillatoxin F 156582092 Polyketide macrocycle Carboxylic acid moiety C₃₇H₅₄O₁₄
This compound 146035666 Presumed polyketide Unreported Unreported

Key Observations :

  • Functional groups like epoxides (CID 156582093) or carboxylic acids (CID 156582092) may alter reactivity and toxicity profiles .
  • The absence of explicit structural data for this compound limits direct comparisons but suggests it may share biosynthetic pathways with these derivatives.

Analytical and Spectroscopic Characterization

While this compound lacks published spectral data, analogous oscillatoxins are characterized using:

  • GC-MS : Used to identify volatile components and quantify compound purity (e.g., CID 101283546 in Figure 1 of ) .
  • NMR Spectroscopy : Critical for resolving stereochemistry and substituent positions (e.g., oscillatoxin D’s DEPT/2D-NMR data) .
  • HRMS : Provides exact mass measurements (e.g., ±5 ppm error in ) to confirm molecular formulas .

For this compound, future studies should prioritize these methods to resolve structural ambiguities and validate its classification.

Hypotheses for this compound :

  • If structurally similar to oscillatoxin E (CID 156582093), it may possess epoxide-mediated crosslinking activity.
  • Lack of polar groups (e.g., carboxylic acids) could reduce solubility but improve blood-brain barrier penetration.

Environmental and Pharmacokinetic Behavior

The U.S. EPA guidelines () emphasize evaluating chemical mixtures for environmental fate and toxicity. Key considerations for oscillatoxins include:

  • Bioaccumulation : Hydrophobic variants (e.g., CID 185389) may persist in lipid-rich tissues.
  • Metabolic Pathways : Functional groups like epoxides may undergo enzymatic detoxification (e.g., via glutathione transferases) .

Q & A

Q. How do I present conflicting data in publications?

  • Use triangulation to cross-validate results (e.g., combine enzymatic assays with molecular dynamics simulations) .
  • Discuss limitations openly (e.g., "Contradictory IC50 values may arise from differences in assay buffer ionic strength") .

Tables for Methodological Reference

Q. Table 1: Key Frameworks for Research Design

FrameworkApplicationExample Use Case
FINEREvaluating research question qualityAssessing feasibility of synthesis routes
PICOTIn vivo study designToxicity profiling in murine models
PICOClinical relevancePhase I trial design

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overlooking solvent effectsUse standardized solvents (e.g., DMSO <0.1%)
Inadequate replicationFollow NIH guidelines for sample sizes
Poor metadata documentationUse FAIR principles (Findable, Accessible, Interoperable, Reusable)

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